molecular formula C6H8BrClN2O B2995312 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride CAS No. 2248328-00-7

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride

Cat. No. B2995312
CAS RN: 2248328-00-7
M. Wt: 239.5
InChI Key: HFLKTGNPMAQTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-Bromo-3-(aminomethyl) pyridin-2(1H)-one hydrochloride and is commonly used as a building block in the synthesis of various biologically active molecules.

Scientific Research Applications

Molecular Self-Assembly and Supramolecular Architectures

Research on closely related N-(5-bromosalicylidene)-x-aminopyridine compounds highlights the role of halogen interactions in forming supramolecular architectures. Such studies are crucial for understanding molecular self-assembly processes, potentially applicable in nanotechnology and materials science. The dihalogen and halogen bonding interactions observed in these compounds play a vital role in stabilizing crystal structures, which is essential for designing new materials with specific properties (Safin, Babashkina, Robeyns, & Garcia, 2016).

Halogen Atom Migration in Halogeno-Derivatives

The study on the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine reveals the chemical transformations that such compounds can undergo, which has implications for synthetic organic chemistry. This research can provide insights into designing more efficient synthetic routes for compounds containing halogen and pyridine functionalities (Hertog & Schogt, 2010).

Aminomethylation of Pyridines

Investigations into the aminomethylation of pyridines, including their hydroxy and methyl derivatives, contribute to the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals. The study of such reactions is fundamental for introducing functional groups into pyridine rings, expanding the utility of pyridine derivatives in various chemical syntheses (Smirnov, Kuz’min, & Kuznetsov, 2005).

Catalytic Amination of Polyhalopyridines

Catalytic amination processes, particularly those involving polyhalopyridines, are crucial for the synthesis of amino-substituted pyridines. Such compounds are of significant interest in medicinal chemistry and the development of new drugs. The selective amination techniques described in research highlight the efficiency and specificity of modern synthetic methods in organic chemistry (Ji, Li, & Bunnelle, 2003).

properties

IUPAC Name

3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKTGNPMAQTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride

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